

[18F]MK-9470 binding affinity and selectivity

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Compound of Interest

Compound Name: MK-9470

Cat. No.: B1677253

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An In-Depth Technical Guide on the Binding Affinity and Selectivity of [18F]**MK-9470**

Introduction

[18F]**MK-9470** is a synthetic, selective, high-affinity inverse agonist for the cannabinoid type 1 (CB1) receptor.[1][2][3] Developed as a positron emission tomography (PET) tracer, it serves as a valuable, noninvasive research tool for the in vivo imaging and quantification of CB1 receptors in the human brain.[1][2] Its properties allow for the study of CB1 receptor biology and pharmacology in various neuropsychiatric disorders, and it aids in the clinical development of CB1 receptor-targeted therapeutics by enabling target engagement and dose-occupancy studies.[1][2] As an inverse agonist, [18F]**MK-9470** preferentially binds to CB1 receptors that are not coupled to their G-protein.

Binding Affinity and Selectivity Profile

MK-9470 demonstrates potent binding affinity for the human CB1 receptor and excellent selectivity over the cannabinoid type 2 (CB2) receptor.[1][3] Extensive in vitro screening has confirmed its high specificity, with no significant off-target activities observed against a large panel of over 100 other cerebral receptors and ion channels.[1]

Quantitative Binding Data

The binding characteristics of **MK-9470** have been quantified against various receptors, highlighting its suitability as a specific CB1R ligand. Its affinity is notably more potent than the earlier CB1R antagonist/inverse agonist rimonabant and significantly higher than endogenous cannabinoids like anandamide (AEA) and 2-arachidonoyl glycerol (2-AG).[3]

Ligand	Target	Parameter	Value	Selectivity
MK-9470	Human CB1R	IC50	0.7 nM[1][2][3][4][5]	60-fold over CB2R[1][3]
Rimonabant	CB1R	Ki	2.2 nM[3]	-
Anandamide (AEA)	CB1R	Affinity	~26–209 μ M[3]	Poor over CB2R[3]
2-AG	CB1R	Affinity	>10 μ M[3]	Poor over CB2R[3]

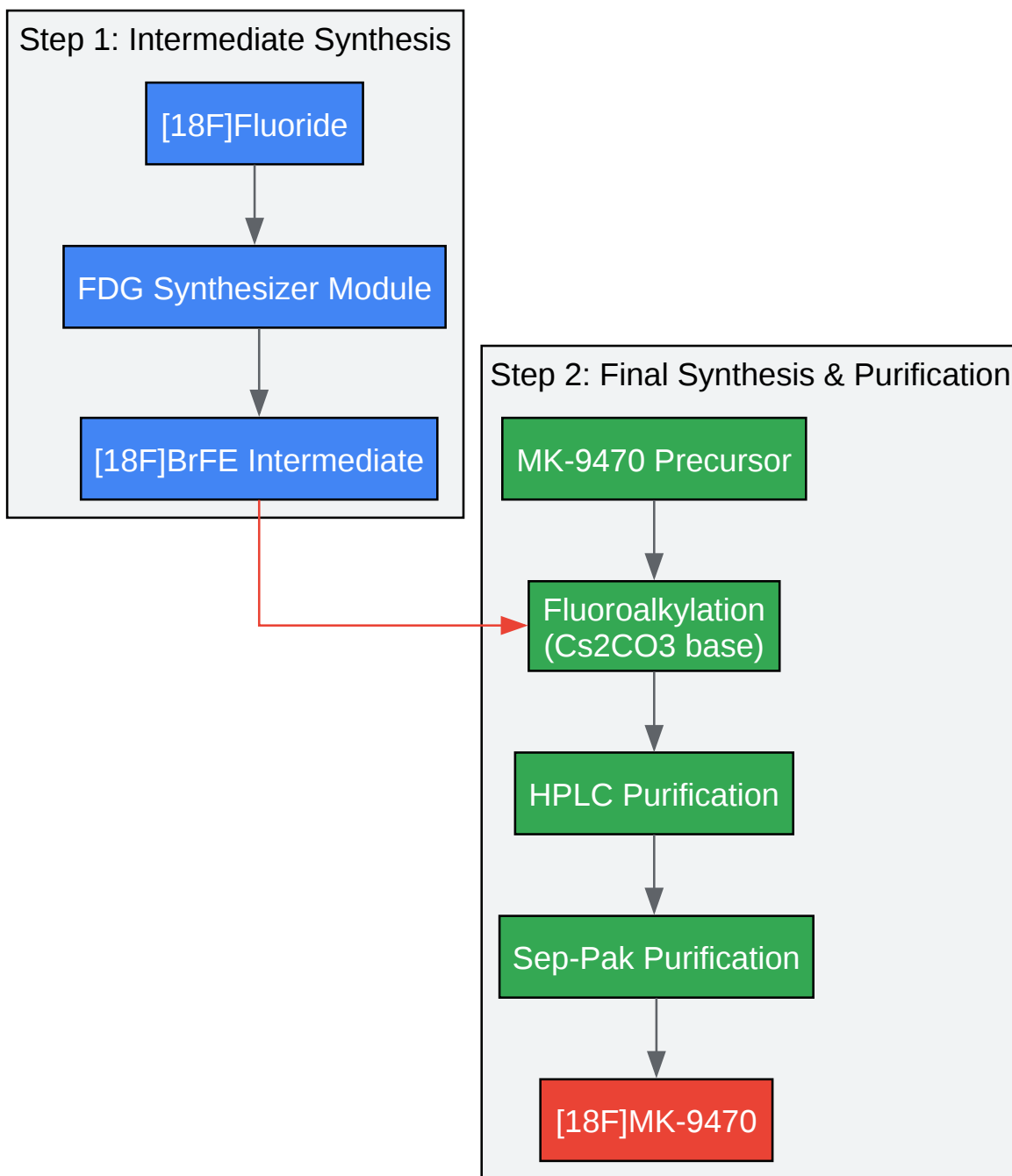
Experimental Protocols

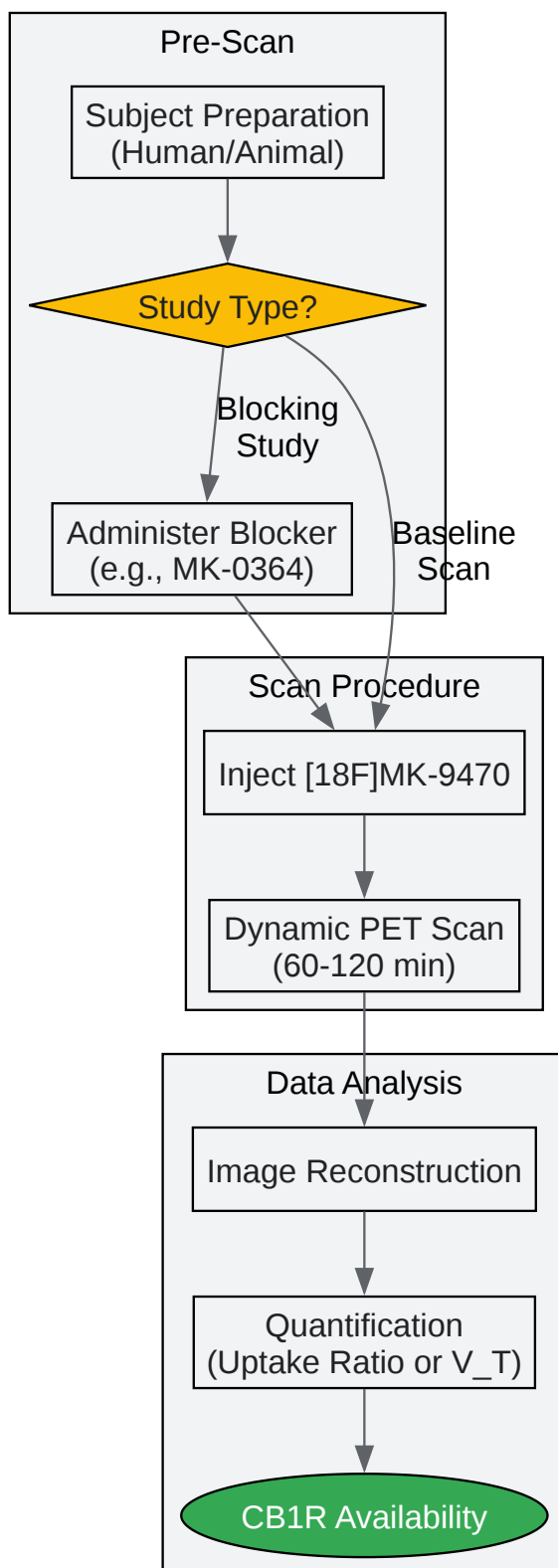
The characterization and application of [18F]MK-9470 involve several key experimental methodologies, from its synthesis to its use in preclinical and clinical imaging.

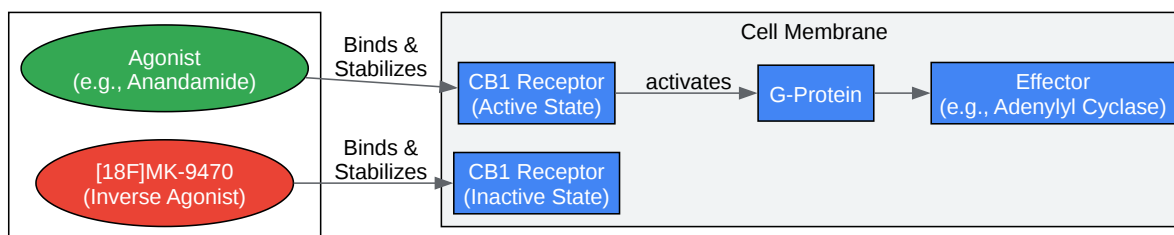
Radiosynthesis of [18F]MK-9470

The radiosynthesis is a two-step process that yields the final tracer with high purity.[6]

- **Step 1: Synthesis of [18F]Bromo-fluoroethane:** The process begins with the synthesis of the intermediate radiolabeling agent, 2-Bromo-1[18F]fluoroethane ([18F]BrFE), which is produced using a commercial synthesizer module.[6]
- **Step 2: Fluoroalkylation of Precursor:** The [18F]MK-9470 precursor is then manually reacted with [18F]BrFE. This fluoroalkylation step is performed using Cesium Carbonate (Cs₂CO₃) as a base.[6]
- **Purification:** The final product is purified using high-performance liquid chromatography (HPLC) and a Sep-Pak cartridge.[6]
- **Quality Control:** The resulting [18F]MK-9470 has a radiochemical purity greater than 95%, with a specific activity averaging 6000 Ci/mmol (222 GBq/ μ mol).[6] The identity is confirmed by coinjection with a non-radioactive [19F]MK-9470 standard.[6]







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